![molecular formula C8H8BrF B029555 1-(2-Bromoethyl)-4-fluorobenzene CAS No. 332-42-3](/img/structure/B29555.png)
1-(2-Bromoethyl)-4-fluorobenzene
Overview
Description
Bromoethylbenzene compounds are generally used as intermediates in organic synthesis . They have a benzene ring, which is an aromatic hydrocarbon, attached to an ethyl group that carries a bromine atom .
Synthesis Analysis
The synthesis of bromoethylbenzene compounds often involves the reaction of a suitable benzene derivative with a bromoethyl group . For example, 2-bromoethyl)-1,3-dioxolane can be obtained from the reaction between 1-(2-hydroxyethyl)naphthalene and phosphorus tribromide .
Molecular Structure Analysis
The molecular structure of bromoethylbenzene compounds typically consists of a benzene ring attached to an ethyl group that carries a bromine atom . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
Bromoethylbenzene compounds can participate in various chemical reactions. For instance, 2-(2-bromoethyl)-1,3-dioxolane can undergo copper-catalyzed borylation with bis(pinacolato)diboron followed by treatment with potassium bifluoride to afford the key organotrifluoroborate reagent .
Physical And Chemical Properties Analysis
The physical and chemical properties of bromoethylbenzene compounds would depend on their specific chemical structure. For example, 2-bromoethyl trifluoromethanesulfonate is a liquid at room temperature, with a molecular weight of 257.03 g/mol .
Scientific Research Applications
Precursor for Ionic Liquids
The compound “1-(2-Bromoethyl)-4-fluorobenzene” can be used as a precursor for the synthesis of ionic liquids . Ionic liquids, often referred to as “liquid salts,” have unique properties and versatile applications. They exhibit low volatility, high thermal stability, and an exceptional ability to dissolve a wide range of compounds, making them valuable in various fields, such as chemistry, engineering, and materials science .
Use in Nucleophilic Aromatic Substitution Reactions
This compound can be used in nucleophilic aromatic substitution reactions . These reactions are a type of substitution reaction where a nucleophile replaces a good leaving group, such as a halide, on an aromatic ring. In the case of “1-(2-Bromoethyl)-4-fluorobenzene”, the bromine atom could act as the leaving group .
Synthesis of Fluorinated Compounds
“1-(2-Bromoethyl)-4-fluorobenzene” can also be used in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
Use in Western Blotting and Immunoprecipitation
Although not directly related to “1-(2-Bromoethyl)-4-fluorobenzene”, compounds with similar structures, such as “1-(2-Bromoethyl)naphthalene”, have been used in research fields such as Western blotting and immunoprecipitation . These techniques are commonly used in molecular biology to detect specific proteins in a sample .
Use in Purification Processes
Similarly structured compounds have also been used in purification processes . This could potentially suggest that “1-(2-Bromoethyl)-4-fluorobenzene” might also have applications in this area .
Mechanism of Action
Target of Action
Similar compounds such as (2-bromoethyl) (2-‘formyl-4’-aminophenyl) acetate have been found to target chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including inflammation and digestion .
Mode of Action
For instance, a similar compound, 2-(2-Bromoethyl)-1,3-dioxolane, undergoes copper-catalyzed borylation, which could potentially affect its interaction with its targets .
Biochemical Pathways
For example, a compound named OATD-02, which is a potent arginase inhibitor, has been found to affect tumor immune suppression and tumor cell growth .
Pharmacokinetics
Similar brominated compounds have been found to exhibit high systemic clearance and large volume of distribution .
Safety and Hazards
properties
IUPAC Name |
1-(2-bromoethyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRUNCJXOVYWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341450 | |
Record name | 1-(2-Bromoethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-fluorobenzene | |
CAS RN |
332-42-3 | |
Record name | 1-(2-Bromoethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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